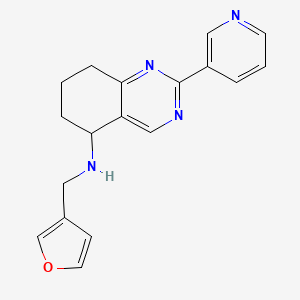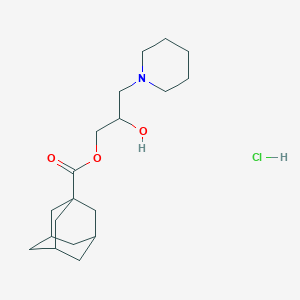
N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine, also known as FH-4, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential biological activities. This compound belongs to the class of quinazoline derivatives and has been shown to exhibit various biochemical and physiological effects that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood, but it has been shown to interact with various molecular targets in the cell. One proposed mechanism involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects that make it an attractive candidate for further investigation. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine in lab experiments is its unique chemical structure, which allows for the investigation of its potential biological activities. Additionally, this compound has been shown to be relatively stable under various experimental conditions, which makes it an attractive candidate for further investigation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the investigation of N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other therapeutic agents may provide a more effective treatment for various diseases.
合成方法
The synthesis of N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves a multi-step process that starts with the reaction of 3-pyridinecarboxaldehyde with 3-furylmethylamine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to yield the desired product, this compound. The overall yield of this synthesis method is approximately 60%, and the purity of the final compound can be ensured through various purification techniques such as column chromatography.
科学研究应用
N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(furan-3-ylmethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-4-16(20-9-13-6-8-23-12-13)15-11-21-18(22-17(15)5-1)14-3-2-7-19-10-14/h2-3,6-8,10-12,16,20H,1,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZMGTVDFCIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methyl-1-piperidinyl)carbonyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B6024300.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6024313.png)
![6-{3-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6024315.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6024339.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6024349.png)
![2-(4-morpholinyl)-5-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024350.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)
![N-(dicyclopropylmethyl)-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6024388.png)